molecular formula C23H33NO2 B1385371 N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline CAS No. 1040691-12-0

N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline

Cat. No. B1385371
CAS RN: 1040691-12-0
M. Wt: 355.5 g/mol
InChI Key: XXPFHQCGXKHFAN-UHFFFAOYSA-N
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Description

“N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline” is a chemical compound with the molecular formula C23H33NO2 and a molecular weight of 355.51 . It is closely related to “N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline”, which has a molecular formula of C26H39NO2 and a molecular weight of 397.61 .


Molecular Structure Analysis

The molecular structure of “N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline” can be represented by the InChI code: 1S/C26H39NO2/c1-19(2)18-29-22-12-10-21(11-13-22)27-15-16-28-24-14-9-20(25(3,4)5)17-23(24)26(6,7)8/h9-14,17,19,27H,15-16,18H2,1-8H3 . This code provides a standard way to encode the compound’s molecular structure .


Physical And Chemical Properties Analysis

“N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline” is a solid at room temperature . The predicted boiling point is 513.8° C at 760 mmHg, and the predicted density is 1.0 g/cm3 .

Scientific Research Applications

Synthesis and Characterization of Related Compounds

  • Synthesis and X-Ray Analysis : The synthesis and characterization of similar compounds to N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline involve multi-step processes. For example, Çolak et al. (2021) synthesized 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, analyzing its crystal and molecular structure through X-ray crystallographic analysis. This research highlights the complex synthesis and detailed structural analysis of related compounds (Çolak, Karayel, Buldurun, & Turan, 2021).

  • Directed Lithiation and Reactions : Smith et al. (2013) explored the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-Butyl [2-(4-methoxyphenyl)ethyl]carbamate. This process involves the lithiation of nitrogen and ortho to the directing metalating group, leading to high yields of substituted products, highlighting the importance of lithiation in the synthesis and modification of similar compounds (Smith, El‐Hiti, & Alshammari, 2013).

  • Pentaheterocyclic System Formation : Ivakhnenko et al. (2018) studied the reaction between sterically crowded 3,5-di-(tert-butyl)-o-benzoquinone and aromatic amines, leading to the formation of pentaheterocyclic 12Н-quinoxaline[2,3-b]phenoxazine system derivatives. This research contributes to understanding the complex reactions and molecular structures of related compounds (Ivakhnenko, Romanenko, Kovalenko, Revinskii, Knyazev, Kuzmin, & Minkin, 2018).

  • Electrochemical Oxidation Studies : Richards and Evans (1977) explored the electrochemical oxidation of 2,6-di-tert-butyl-4-isopropylphenol. Their study contributes to understanding the oxidation behavior and potential derivatives of similar compounds (Richards & Evans, 1977).

Future Directions

The future directions for research on “N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline” are not clear from the available information. This compound could potentially be of interest in various fields of research, including organic chemistry and materials science .

properties

IUPAC Name

N-[2-(2,4-ditert-butylphenoxy)ethyl]-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO2/c1-22(2,3)17-11-12-21(20(15-17)23(4,5)6)26-14-13-24-18-9-8-10-19(16-18)25-7/h8-12,15-16,24H,13-14H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPFHQCGXKHFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCNC2=CC(=CC=C2)OC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline

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